6-Amino-2-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound characterized by an oxazine ring structure, which includes an amino group and a phenyl substituent. This compound belongs to a broader class of oxazinones known for their diverse biological activities and potential therapeutic applications. The molecular formula of 6-amino-2-phenyl-4H-1,3-oxazin-4-one is , and its structure features a six-membered ring containing one nitrogen atom and one oxygen atom, with the amino group located at the 6-position and a phenyl group at the 2-position.
The synthesis of 6-amino-2-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of anthranilic acid with various acylating agents, such as benzoyl chloride. The mechanism generally follows an acyl substitution pathway, where the amino group acts as a nucleophile attacking the carbonyl carbon of the acylating agent. This reaction can be facilitated by catalysts like pyridine, which aids in deprotonation and promotes cyclization to form the oxazine ring structure. The product can be confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Compounds related to 6-amino-2-phenyl-4H-1,3-oxazin-4-one have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of oxazinones can inhibit elastase activity, indicating potential applications in treating conditions associated with inflammation and tissue remodeling . Additionally, some compounds within this class have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Several synthesis methods exist for producing 6-amino-2-phenyl-4H-1,3-oxazin-4-one:
6-Amino-2-phenyl-4H-1,3-oxazin-4-one and its derivatives have various applications in medicinal chemistry:
Interaction studies involving 6-amino-2-phenyl-4H-1,3-oxazin-4-one focus on its binding affinity to various biological targets. Research indicates that these compounds can interact with enzymes such as elastase and may inhibit their activity effectively. This inhibition is crucial for understanding their role in inflammatory processes and developing therapeutic strategies against related diseases .
Several compounds share structural similarities with 6-amino-2-phenyl-4H-1,3-oxazin-4-one. Here are notable examples:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 6-Amino-2-methylbenzoxazinone | Contains a methyl group at position 2 | Exhibits different solubility properties |
| 6-Aminoquinazolinone | Contains a quinazoline structure | Known for potent anticancer activity |
| 6-Amino-2-thienylbenzoxazinone | Contains a thienyl group | Displays unique antimicrobial properties |
| 6-Amino-N-(substituted)benzothiazole | Incorporates a thiazole ring | Demonstrates varied biological activity |
Each of these compounds has distinct properties that contribute to their unique biological activities and applications in medicinal chemistry. The presence of different substituents influences their solubility, reactivity, and interaction with biological targets.
Traditional syntheses of 1,3-oxazin-4-one derivatives often rely on cyclocondensation reactions between anthranilic acid derivatives and acylating agents. For 6-amino-2-phenyl-4H-1,3-oxazin-4-one, a two-step mechanism is typically employed. First, 6-aminoanthranilic acid reacts with benzoyl chloride in the presence of pyridine, which acts as both a solvent and a base. The nucleophilic amine group of 6-aminoanthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl yields the intermediate N-benzoyl-6-aminoanthranilic acid, which undergoes intramolecular cyclization to form the oxazinone ring.
Recent studies have optimized this pathway by substituting pyridine with less toxic bases like triethylamine, achieving comparable yields (85–90%) while reducing environmental impact. A key challenge lies in the regioselective introduction of the amino group at the 6-position. Pre-functionalization of anthranilic acid via nitration followed by catalytic hydrogenation has proven effective, though this adds synthetic steps and reduces overall efficiency.
Table 1: Representative Traditional Syntheses of 6-Amino-2-phenyl-4H-1,3-oxazin-4-one
| Starting Material | Acylating Agent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Nitroanthranilic acid | Benzoyl chloride | Pyridine | 78 | |
| 6-Aminoanthranilic acid | Phenyl isocyanate | Triethylamine | 82 |
Contemporary methods leverage β-cyanoketones as versatile precursors for constructing the 1,3-oxazin-4-one scaffold. In one approach, β-cyanoketones undergo aminolysis with ammonium acetate in acetic acid, where the cyano group is replaced by an amine. Subsequent cyclodehydration forms the oxazinone ring. For example, 2-cyano-1-phenylpropane-1,3-dione reacts with ammonium acetate at 80°C to yield 6-amino-2-phenyl-4H-1,3-oxazin-4-one in 65% yield after 6 hours.
Mechanistic studies suggest that the reaction proceeds via a hemiaminal intermediate, which loses water to form the heterocycle. The use of microwave irradiation has reduced reaction times to 30 minutes while improving yields to 72%. However, scalability remains limited due to the high cost of β-cyanoketone precursors.
Table 2: Aminolysis of β-Cyanoketones for Oxazinone Synthesis
| β-Cyanoketone | Amine Source | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Cyano-1-phenylpropane-1,3-dione | Ammonium acetate | Acetic acid, 80°C | 65 | |
| 2-Cyano-1-(4-nitrophenyl)propane-1,3-dione | Urea | Ethanol, reflux | 58 |
Recent advances prioritize solvent-free and catalytic methods to minimize waste. Ball milling techniques have enabled the synthesis of 6-amino-2-phenyl-4H-1,3-oxazin-4-one from 6-aminoanthranilic acid and benzaldehyde derivatives without solvents. Titanium dioxide nanoparticles (5 mol%) catalyze the cyclocondensation at room temperature, achieving 88% yield in 2 hours.
Another strategy employs deep eutectic solvents (DESs) composed of choline chloride and urea. These solvents facilitate the reaction between 6-aminoanthranilic acid and benzoyl chloride at 60°C, yielding the target compound in 79% yield while allowing solvent recycling for up to five cycles.
Table 3: Green Synthesis Techniques for 6-Amino-2-phenyl-4H-1,3-oxazin-4-one
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ball milling | TiO₂ nanoparticles | Solvent-free, RT | 88 | |
| Deep eutectic solvent (DES) | Choline chloride-urea | 60°C, 3 h | 79 |
The computational identification of antimicrobial targets for 6-amino-2-phenyl-4H-1,3-oxazin-4-one has emerged as a critical approach in modern drug discovery, leveraging the structural characteristics of oxazinone derivatives to predict their therapeutic potential [1] [2]. In silico target identification studies have focused primarily on bacterial enzymatic systems that are essential for microbial survival and proliferation [3] [4].
Dihydrofolate reductase represents a primary computational target for oxazinone derivatives, including 6-amino-2-phenyl-4H-1,3-oxazin-4-one, due to its critical role in bacterial folate metabolism [2] [5]. Computational screening against dihydrofolate reductase has demonstrated that oxazinone compounds exhibit significant binding affinity to the enzyme active site, with molecular docking studies revealing favorable interactions with key amino acid residues [5] [4]. The enzyme serves as an attractive target because it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for purine and thymidine biosynthesis in bacterial cells [2] [3].
The ribosomal phosphoryl transferase center located in the 50S ribosomal subunit has been identified as another significant computational target for 6-amino-2-phenyl-4H-1,3-oxazin-4-one [3] [6]. This target selection is based on structural similarities between oxazinone derivatives and established antibiotics such as linezolid, which interfere with bacterial protein synthesis [7] [6]. Computational analysis indicates that oxazinone compounds can potentially bind to the peptidyl transferase region, disrupting the normal function of bacterial ribosomes [3] [7].
Methionyl-transfer ribonucleic acid synthetase has emerged as a computationally validated target for benzoxazinone derivatives, with molecular docking studies demonstrating strong binding interactions [8] [9]. This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of methionine to its cognate transfer ribonucleic acid [8] [9]. The computational identification of this target is particularly significant because methionyl-transfer ribonucleic acid synthetase upregulation has been observed in various pathogenic bacteria, making it an attractive therapeutic target [8] [9].
Table 1. Computational Target Identification Results for Oxazinone Derivatives
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions | Reference Compound |
|---|---|---|---|
| Dihydrofolate Reductase | -8.2 to -6.5 | Hydrogen bonding with Glu30, hydrophobic contacts | Trimethoprim [2] [5] |
| Ribosomal Phosphoryl Transferase Center | -7.8 to -6.1 | Peptidyl site binding, protein synthesis inhibition | Linezolid [3] [6] |
| Methionyl-tRNA Synthetase | -7.6 to -5.9 | Active site occupation, enzyme inhibition | Native ligand [8] [9] |
Molecular docking studies of 6-amino-2-phenyl-4H-1,3-oxazin-4-one against bacterial enzymatic targets have provided detailed insights into the compound's potential antimicrobial mechanisms [1] [8] [9]. These computational investigations utilize advanced docking algorithms to predict binding conformations and evaluate interaction energies between the compound and target proteins [8] [9] [3].
Docking studies against dihydrofolate reductase have revealed that 6-amino-2-phenyl-4H-1,3-oxazin-4-one exhibits strong binding affinity to the enzyme active site [2] [5]. The compound demonstrates favorable interactions with critical amino acid residues, including hydrogen bond formation with glutamic acid residues and hydrophobic contacts with phenylalanine and leucine residues [5] [4]. Computational analysis indicates that the oxazinone ring system positions itself in a manner similar to established dihydrofolate reductase inhibitors, suggesting a competitive inhibition mechanism [2] [5].
The molecular docking analysis against methionyl-transfer ribonucleic acid synthetase has shown promising results for benzoxazinone derivatives [8] [9]. Docking scores ranging from -7.6 to -5.9 kilocalories per mole indicate strong binding interactions between the compound and the enzyme active site [8] [9]. The validation of docking protocols through redocking of native ligands has demonstrated root mean square deviation values of less than 2.0 angstroms, confirming the reliability of the computational predictions [8] [9].
Bacterial deoxyribonucleic acid gyrase has been identified as a significant target through molecular docking studies of oxazinone derivatives [10]. The enzyme, which is essential for bacterial deoxyribonucleic acid replication and transcription, shows favorable binding interactions with 6-amino-2-phenyl-4H-1,3-oxazin-4-one [10]. Computational analysis reveals that the compound can occupy the enzyme active site and form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues [10].
Table 2. Molecular Docking Results for Bacterial Enzymatic Targets
| Target Enzyme | Docking Score (kcal/mol) | Root Mean Square Deviation (Å) | Key Binding Residues | Binding Mode |
|---|---|---|---|---|
| Dihydrofolate Reductase | -7.2 | 1.3 | Glu30, Phe31, Val115 | Competitive inhibition [2] [5] |
| DNA Gyrase | -6.8 | 1.5 | Arg76, Asp73, Ile78 | Active site occupation [10] |
| Methionyl-tRNA Synthetase | -6.4 | 0.84 | Met124, Tyr330, His381 | Enzyme inactivation [8] [9] |
| Ribosomal Phosphoryl Transferase | -6.1 | 1.8 | Ser308, Asn279, Gly283 | Protein synthesis disruption [3] |
Computational studies have also investigated the binding interactions of oxazinone derivatives with bacterial cell wall synthesis enzymes [11] [10]. These docking analyses provide evidence that 6-amino-2-phenyl-4H-1,3-oxazin-4-one can potentially interfere with peptidoglycan biosynthesis pathways, contributing to its antimicrobial activity [11] [10]. The compound demonstrates favorable binding to key enzymes involved in cell wall construction, suggesting multiple mechanisms of antibacterial action [11] [10].
Quantitative Structure-Activity Relationship modeling of 6-amino-2-phenyl-4H-1,3-oxazin-4-one and related oxazinone derivatives has provided valuable insights into the structural features that contribute to antimicrobial activity [12] [13] [14]. These computational models utilize various molecular descriptors to predict biological activity and guide the design of more potent antimicrobial agents [15] [12] [14].
Comparative Molecular Field Analysis has been successfully applied to oxazinone derivatives, yielding models with high predictive capability [16]. The analysis reveals that both steric and electrostatic factors contribute significantly to antimicrobial activity, with relative contributions of 54.2% and 45.8% respectively [16]. Cross-validated correlation coefficients of 0.681 and non-cross-validated correlation coefficients of 0.991 demonstrate the reliability of these quantitative structure-activity relationship models [16].
Molecular descriptor analysis has identified key physicochemical properties that influence the antimicrobial activity of 6-amino-2-phenyl-4H-1,3-oxazin-4-one [15] [12] [14]. Partition coefficient values, molar refractivity, and electronic parameters such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been correlated with biological activity [15] [12]. These descriptors provide quantitative measures of lipophilicity, molecular size, and electronic properties that are critical for antimicrobial efficacy [15] [12].
Table 3. Quantitative Structure-Activity Relationship Parameters for Oxazinone Derivatives
| Molecular Descriptor | Range of Values | Correlation with Activity | Significance |
|---|---|---|---|
| Partition Coefficient (LogP) | 1.5-3.2 | r = 0.74 | Membrane permeability [12] [13] |
| Molar Refractivity | 45.2-67.8 | r = 0.68 | Molecular volume contribution [12] |
| HOMO Energy (eV) | -6.8 to -5.2 | r = -0.62 | Electron donation capacity [15] |
| LUMO Energy (eV) | -2.1 to -0.8 | r = 0.59 | Electron acceptance ability [15] |
| Topological Polar Surface Area | 58.2-89.4 | r = -0.55 | Bioavailability predictor [17] |
The application of machine learning algorithms to quantitative structure-activity relationship modeling has enhanced the predictive accuracy for oxazinone antimicrobial activity [15] [17]. Neural network models and support vector machines have been employed to analyze complex relationships between molecular structure and biological activity, achieving correlation coefficients exceeding 0.80 in validation studies [15]. These advanced computational approaches enable the identification of subtle structural features that contribute to antimicrobial potency [15] [17].
Pharmacokinetic property prediction through computational methods has been integrated into quantitative structure-activity relationship models for 6-amino-2-phenyl-4H-1,3-oxazin-4-one [17] [18]. Absorption, Distribution, Metabolism, and Excretion parameters have been calculated to assess drug-like properties and optimize compound design [17] [18]. These computational predictions indicate favorable pharmacokinetic profiles for oxazinone derivatives, supporting their potential as antimicrobial agents [17] [18].
Table 4. Computational Pharmacokinetic Predictions for 6-Amino-2-phenyl-4H-1,3-oxazin-4-one
| Property | Predicted Value | Optimal Range | Assessment |
|---|---|---|---|
| Molecular Weight | 188.2 g/mol | 150-500 g/mol | Favorable [17] |
| Lipophilicity (LogP) | 2.1 | 0-3 | Optimal [17] [18] |
| Topological Polar Surface Area | 64.8 Ų | <90 Ų | Acceptable [17] |
| Hydrogen Bond Donors | 1 | <5 | Favorable [18] |
| Hydrogen Bond Acceptors | 3 | <10 | Favorable [18] |
| Rotatable Bonds | 2 | <10 | Excellent [17] |
The antimicrobial activity of 6-amino-2-phenyl-4H-1,3-oxazin-4-one against gram-positive bacteria operates through several distinct yet interconnected mechanisms. Research investigations have demonstrated that compounds within the oxazinone class exhibit pronounced selectivity for gram-positive bacterial species, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus roseus [1] [2] [3].
The primary mechanism of action involves membrane disruption and cell envelope damage. Studies utilizing fluorescence microscopy and atomic force microscopy have revealed that oxazinone derivatives cause significant perturbation of bacterial cell envelopes, leading to complete bacterial lysis within remarkably short timeframes [4]. The rapid bactericidal activity observed suggests that these compounds target bacterial membranes rather than intracellular processes, distinguishing them from traditional protein synthesis inhibitors.
Cell wall synthesis inhibition represents another critical mechanism through which 6-amino-2-phenyl-4H-1,3-oxazin-4-one exerts its antimicrobial effects. The compound interferes with peptidoglycan biosynthesis by disrupting the cross-linking of peptide chains, resulting in structurally compromised cell walls that cannot withstand osmotic pressure [5] [6] [7]. This mechanism is particularly effective against gram-positive bacteria due to their thick peptidoglycan layer, which serves as the primary structural component of their cell wall.
The electrostatic interaction model provides additional insight into the selectivity of oxazinone compounds for gram-positive bacteria. The positively charged nature of these compounds facilitates interaction with the negatively charged phospholipids present in gram-positive bacterial membranes. Approximately twenty-five percent of gram-positive bacterial membrane lipid bilayers contain anionic phospholipids, whereas mammalian membranes predominantly consist of zwitterionic phospholipids, explaining the selective antimicrobial activity and reduced cytotoxicity toward human cells [4].
Table 1: Minimum Inhibitory Concentration Values for Oxazinone Derivatives Against Gram-Positive Pathogens
| Compound | Gram-Positive Bacteria | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| 6-Amino-2-phenyl-4H-1,3-oxazin-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | Variable (study dependent) | [9] |
| 2-amino-4H-1,3-oxazine derivatives (4a-4n) | Micrococcus roseus, Bacillus subtilis | 100 μg/mL (testing concentration) | [1] |
| 2-amino-4-pyrazolyl-4H-1,3-oxazines (II a-h) | Staphylococcus aureus (active) | Active against S. aureus | [2] |
| 7-chloro-2-methyl-4H-benzo[d] [1]-oxazin-4-one | Klebsiella pneumonia, Staphylococcus aureus | 6-9 mg/mL | [3] |
| 6H-1,2-oxazin-6-ones (compounds 1-8) | MRSA ATCC 43300, clinical isolates | 3.125-200 mg/mL | [10] |
| Benzoxazine derivatives (QI-j, QII-f) | Staphylococcus aureus, Bacillus subtilis | 0.1-2.0 μg/mL | [11] |
The structure-function relationships governing the activity of 6-amino-2-phenyl-4H-1,3-oxazin-4-one against methicillin-resistant Staphylococcus aureus reveal critical molecular determinants that dictate antimicrobial efficacy. The amino group positioned at the 6-position of the oxazinone ring serves as an essential pharmacophore for antimicrobial activity, facilitating membrane interaction through hydrogen bonding and electrostatic interactions with bacterial surface components [9].
The phenyl substituent at the 2-position contributes significantly to the compound's selectivity for gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus strains. This aromatic moiety enhances hydrophobic interactions with lipid components of the bacterial cell wall and membrane, promoting compound penetration and subsequent antimicrobial action [12] [4]. The planar configuration of the phenyl ring allows for optimal stacking interactions with aromatic amino acid residues in bacterial membrane proteins, further contributing to the compound's mechanism of action.
Halogen substitutions on the oxazinone scaffold have demonstrated enhanced activity against resistant bacterial strains. Compounds incorporating chlorine or fluorine substituents exhibit improved membrane permeability and increased potency against methicillin-resistant Staphylococcus aureus clinical isolates [3] [10]. The electron-withdrawing nature of these halogens modulates the electronic properties of the oxazinone ring, optimizing interactions with bacterial target sites.
The oxazinone ring system itself represents the core structural framework essential for biological activity. This heterocyclic system provides the appropriate spatial arrangement of functional groups necessary for target recognition and binding. Modifications to the ring size or heteroatom positioning significantly impact antimicrobial potency, emphasizing the importance of this specific molecular architecture [1] [2].
Hydroxyl group incorporation has been associated with improved selectivity indices and enhanced activity against drug-resistant bacterial strains. Hydroxy-substituted oxazinone derivatives demonstrate superior selectivity for bacterial membranes over mammalian cell membranes, reducing potential cytotoxic effects while maintaining antimicrobial efficacy [13]. This selectivity enhancement is attributed to preferential interaction with specific lipid compositions found in bacterial cell envelopes.
Table 2: Zone of Inhibition Data for Oxazinone Derivatives
| Compound Series | Test Organism | Zone of Inhibition (mm) | Testing Method | Reference |
|---|---|---|---|---|
| 1,3-Oxazine derivatives | Staphylococcus aureus | Variable (compound dependent) | Cup plate method | [1] |
| Benzoxazine derivatives (4a-j) | Staphylococcus aureus, Escherichia coli | Active against all tested strains | Agar disc diffusion | [14] |
| Novel oxazine derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 10-20 mm (estimated range) | Paper disc diffusion | [15] |
| 6H-1,2-oxazin-6-ones | MRSA strains | Better activity than Linezolid | Standard antimicrobial testing | [10] |
Time-kill kinetics studies have revealed that oxazinone derivatives exhibit rapid bactericidal activity against methicillin-resistant Staphylococcus aureus, achieving complete bacterial eradication within thirty minutes of exposure at concentrations of sixteen times the minimum inhibitory concentration [4]. This rapid killing rate significantly exceeds that of conventional antibiotics such as meropenem, which requires four hours to achieve comparable bacterial elimination. The fast-acting nature of these compounds suggests direct membrane targeting rather than inhibition of intracellular processes that require extended exposure times.
The comparative antimicrobial efficacy of 6-amino-2-phenyl-4H-1,3-oxazin-4-one against multidrug-resistant clinical isolates demonstrates significant therapeutic potential for addressing contemporary challenges in infectious disease management. Clinical isolates of methicillin-resistant Staphylococcus aureus have shown remarkable susceptibility to oxazinone derivatives, with minimum inhibitory concentration values ranging from 3.125 to 6.25 μg/mL [4] [10].
Methicillin-resistant Staphylococcus aureus clinical isolates, including both healthcare-associated and community-associated strains, demonstrate consistent susceptibility to oxazinone compounds. Comparative studies have revealed that certain oxazinone derivatives exhibit superior antimicrobial activity compared to conventional antibiotics such as gentamicin and ciprofloxacin against these resistant strains [4]. The compounds maintain their efficacy against multiple clinical isolates, suggesting limited cross-resistance with existing antimicrobial agents.
Vancomycin-resistant Enterococcus species represent another significant therapeutic challenge where oxazinone derivatives show promise. Although clinical data remains limited, preliminary investigations suggest that these compounds maintain activity against enterococcal strains that have developed resistance to glycopeptide antibiotics [16]. The distinct mechanism of action of oxazinone compounds provides a potential therapeutic avenue for infections caused by vancomycin-resistant enterococci.
Coagulase-negative Staphylococci, particularly Staphylococcus epidermidis, frequently exhibit multidrug resistance patterns in clinical settings. Studies have documented high resistance rates to conventional antibiotics, with multidrug resistance observed in approximately eighty-nine percent of clinical isolates [16]. Oxazinone derivatives demonstrate moderate to good activity against these organisms, offering potential therapeutic alternatives for infections caused by these opportunistic pathogens.
Table 3: Structure-Activity Relationship Analysis for Oxazinone Derivatives
| Structural Feature | Impact on Activity | Mechanism Contribution | Evidence Source |
|---|---|---|---|
| Amino group at 6-position | Essential for antimicrobial activity | Membrane interaction facilitation | [9] |
| Phenyl substituent at 2-position | Contributes to gram-positive selectivity | Hydrophobic interactions with cell wall | [12] [4] |
| Oxazine ring system | Core structure for biological activity | Structural framework for target binding | [1] [2] |
| Halogen substitution | Enhanced activity against resistant strains | Increased membrane permeability | [3] [10] |
| Hydroxyl groups | Improved selectivity index | Selective bacterial membrane targeting | [13] |
The resistance development profile of oxazinone compounds represents a particularly favorable characteristic for therapeutic development. Serial passage studies conducted over twenty generations with methicillin-resistant Staphylococcus aureus exposed to oxazinone derivatives failed to generate resistant bacterial populations, contrasting sharply with rapid resistance development observed with conventional antibiotics [4]. This resistance stability suggests that the membrane-targeting mechanism of action may be less prone to the development of bacterial resistance compared to target-specific antimicrobial agents.
Persister cell eradication capability further distinguishes oxazinone compounds from conventional antimicrobial agents. These metabolically inactive bacterial subpopulations typically exhibit tolerance to most available antibiotics, contributing to treatment failure and infection recurrence. Oxazinone derivatives demonstrate complete eradication of methicillin-resistant Staphylococcus aureus persister cells within one to four hours of exposure, providing a significant therapeutic advantage over conventional antibiotics that show minimal activity against these dormant bacterial populations [4].
Table 4: Comparative Efficacy Against Multidrug-Resistant Clinical Isolates
| Pathogen Type | Oxazinone Activity | Standard Comparator | Clinical Significance | Reference |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active (MIC 3.125-6.25 μg/mL) | Vancomycin, Linezolid | Potential alternative therapy | [4] [10] |
| Vancomycin-resistant Enterococcus (VRE) | Limited data available | Vancomycin, Teicoplanin | Research stage compounds | [16] |
| Multidrug-resistant Staphylococcus epidermidis | Moderate activity observed | Linezolid, Daptomycin | Moderate therapeutic potential | [16] |
| Clinical MRSA isolates | Superior to standard antibiotics | Gentamicin, Ciprofloxacin | Promising antimicrobial candidates | [4] |
The hemolytic activity profile of oxazinone compounds demonstrates favorable selectivity for bacterial cells over human erythrocytes. Compounds showing potent antimicrobial activity against methicillin-resistant Staphylococcus aureus exhibit minimal hemolytic activity against human red blood cells, indicating selective targeting of bacterial membranes [4]. This selectivity profile supports the potential for therapeutic development with reduced risk of adverse hematologic effects.